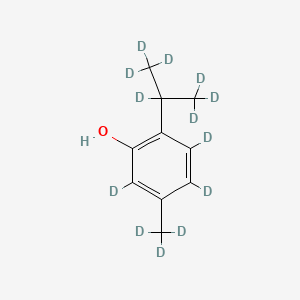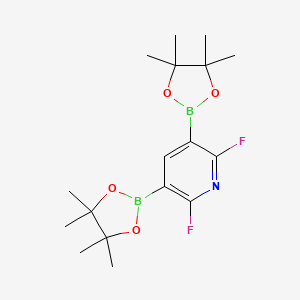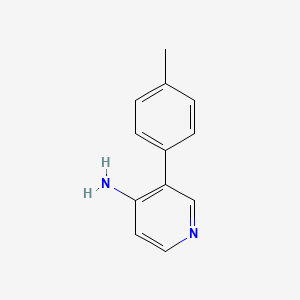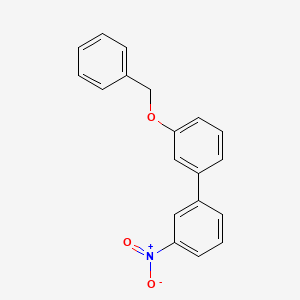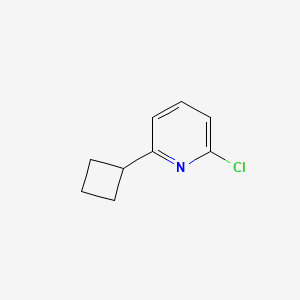
2-Chloro-6-cyclobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclobutylpyridine is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyclobutylpyridine can be analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Physical And Chemical Properties Analysis
2-Chloro-6-cyclobutylpyridine is a colorless or white, crystalline solid with a mild, sweet odor . Its boiling point is between 277 to 280°F at 11 mmHg, and its molecular weight is 230.9 . The freezing point/melting point is 145°F .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of complexes derived from 2-Chloro-6-cyclobutylpyridine and similar compounds are foundational in understanding their chemical behavior and potential applications. For example, the synthesis and study of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands, including derivatives of bipyridines, provide insights into their photophysical properties and redox behavior (Neve et al., 1999). This research is crucial for the development of luminescent materials and catalytic agents.
Catalytic Applications
The catalytic applications of compounds related to 2-Chloro-6-cyclobutylpyridine, particularly those involving terpyridines and their transition metal complexes, are diverse. They range from materials science, such as photovoltaics, to organic transformations and polymerization reactions (Winter et al., 2011). The versatility of these compounds in catalysis underscores their importance in industrial chemistry and the development of new synthetic methodologies.
Photophysical and Electrochemical Studies
The investigation of photophysical and electrochemical properties of complexes formed from 2-Chloro-6-cyclobutylpyridine analogs is essential for their application in light-emitting devices and sensors. Studies on palladium(II) complexes of phenyl-bipyridines reveal significant insights into their luminescence and structural characteristics, informing the design of new materials for optical applications (Lai et al., 2000).
Anticancer Research
The exploration of metal complexes, including those structurally related to 2-Chloro-6-cyclobutylpyridine, in anticancer research highlights the potential of these compounds in medicinal chemistry. The study of ruthenium complexes' cytotoxicity against tumor cell lines provides valuable data for developing new chemotherapy agents (Novakova et al., 1995).
Material Science and Sensing Applications
The use of 2-Chloro-6-cyclobutylpyridine derivatives in material science, especially in creating luminescent compounds for biological sensing and thermal or photochemical applications, is an area of significant interest. The development of lanthanide compounds with unique luminescent properties for biological sensing applications illustrates the broad utility of these compounds in advanced materials (Halcrow, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-cyclobutylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYUHACPZDYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclobutylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)
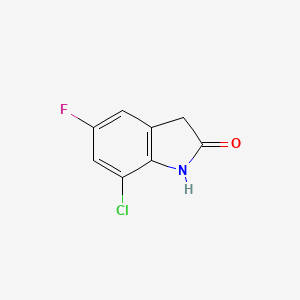
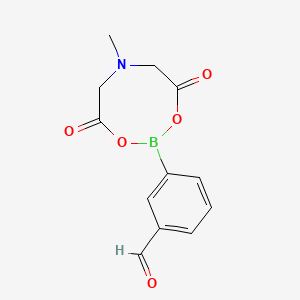
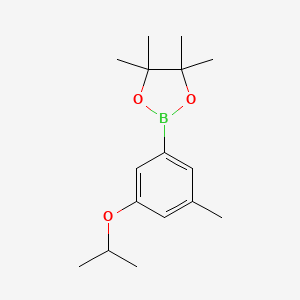
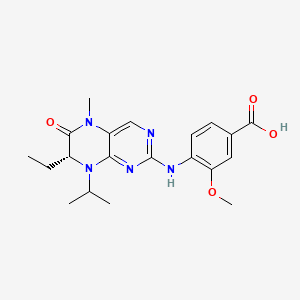
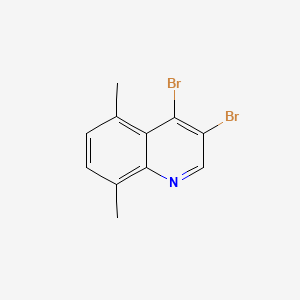
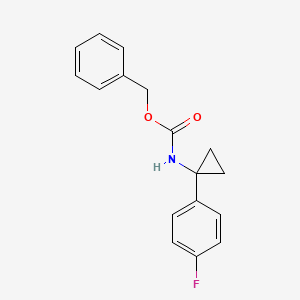
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
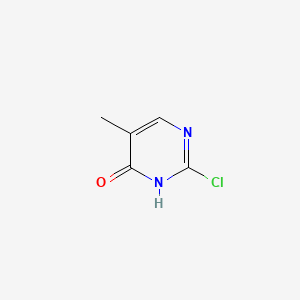
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
